N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is an organic compound belonging to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction proceeds with high yields and involves simple workup procedures.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of solid support catalysts such as Al2O3 and TiCl4 can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions, such as bromination and iodination, are common and can be performed using molecular bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Molecular bromine or iodine in chloroform.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus.
Industry: Used in the development of fluorescent probes for the detection of mercury and iron ions.
Mechanism of Action
The mechanism of action of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of bacteria by interfering with their cell wall synthesis and protein production. It also acts as a fluorescent probe by binding to metal ions, which results in a measurable change in fluorescence .
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.
Zolpidem: A sedative used for the treatment of insomnia.
Saripidem: An anxiolytic drug.
Uniqueness
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide stands out due to its dual functionality as both an antimicrobial agent and a fluorescent probe. This dual functionality makes it a valuable compound for both medicinal chemistry and analytical applications .
Properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-12-5-7-19-11-13(18-15(19)9-12)4-6-17-16(20)10-14-3-2-8-21-14/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBTYHZERYLFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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